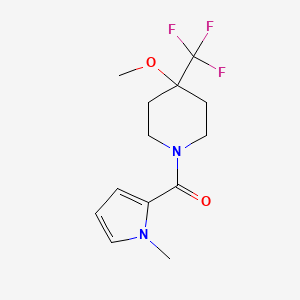

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

Description

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methoxy group and a trifluoromethyl group, as well as a pyrrole ring substituted with a methyl group

Properties

IUPAC Name |

[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2/c1-17-7-3-4-10(17)11(19)18-8-5-12(20-2,6-9-18)13(14,15)16/h3-4,7H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQSNHZJKQKTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC(CC2)(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as methanol and trifluoromethyl iodide.

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

Coupling of the Rings: The final step involves coupling the piperidine and pyrrole rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol for methoxy substitution, trifluoromethyl iodide for trifluoromethyl substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone: Unique due to its combination of a piperidine ring with methoxy and trifluoromethyl substituents and a pyrrole ring with a methyl substituent.

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrazol-2-yl)methanone: Similar structure but with a pyrazole ring instead of a pyrrole ring.

(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-imidazol-2-yl)methanone: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.

Biological Activity

The compound (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone , often referred to as compound A , has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A is characterized by the following structural features:

- A piperidine ring substituted with a methoxy and a trifluoromethyl group.

- An attached pyrrole moiety that contributes to its biological properties.

Pharmacological Activity

Research indicates that compound A exhibits a range of biological activities:

1. Anticancer Activity

Several studies have reported the anticancer properties of compound A. For instance, it has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including:

- Jurkat cells (a model for T-cell leukemia)

- A431 cells (a model for epidermoid carcinoma)

In vitro studies demonstrated that compound A has an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity against these cell lines .

The mechanism through which compound A exerts its anticancer effects involves:

- Inhibition of Bcl-2 protein , a key regulator of apoptosis, leading to increased apoptosis in cancer cells .

- Interaction with cellular signaling pathways that modulate cell growth and survival, particularly those involving the mTOR pathway .

Data Table: Biological Activities of Compound A

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Jurkat | <10 | |

| Anticancer | A431 | <15 | |

| Bcl-2 Inhibition | Jurkat | Not specified | |

| mTOR Pathway Modulation | U87MG (xenograft) | 20 mg/kg |

Case Study 1: In Vitro Analysis

In a study evaluating the cytotoxic effects of compound A on Jurkat cells, researchers observed significant apoptosis induction at concentrations as low as 10 µM. The study utilized flow cytometry to quantify apoptotic cells and confirmed the involvement of the Bcl-2 pathway in mediating these effects .

Case Study 2: In Vivo Efficacy

An animal model using U87MG xenografts demonstrated that administration of compound A at a dose of 20 mg/kg resulted in significant tumor reduction compared to control groups. This study highlighted the compound's potential as an effective therapeutic agent in oncology .

Q & A

Basic Synthesis

Q1: What are the key synthetic steps for preparing (4-methoxy-4-(trifluoromethyl)piperidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone? A1: Synthesis typically involves:

- Step 1: Preparation of the 4-methoxy-4-(trifluoromethyl)piperidine intermediate via nucleophilic substitution or cyclization reactions under anhydrous conditions.

- Step 2: Functionalization of the 1-methyl-1H-pyrrole moiety, often using Friedel-Crafts acylation to introduce the ketone group.

- Step 3: Coupling the piperidine and pyrrole subunits using palladium-catalyzed cross-coupling or amide-bond formation, followed by purification via column chromatography .

Advanced Synthesis

Q2: How can coupling efficiency between the piperidine and pyrrole subunits be optimized? A2: Key strategies include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling yields for aromatic systems.

- Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics.

- Temperature Control: Reactions performed at 60–80°C balance activation energy and decomposition risks .

Structural Characterization

Q3: Which analytical techniques are critical for confirming the compound’s structural integrity? A3:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms regiochemistry.

- X-ray Crystallography: Resolves bond lengths/angles, particularly for the sterically hindered piperidine-pyrrole junction .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation pathways .

Reactivity and Electronic Effects

Q4: How do the methoxy and trifluoromethyl groups influence the compound’s reactivity? A4:

- Trifluoromethyl (CF₃): Strong electron-withdrawing effect increases electrophilicity of the piperidine ring, facilitating nucleophilic attacks.

- Methoxy (OCH₃): Electron-donating resonance stabilizes adjacent positions, affecting regioselectivity in substitution reactions.

These groups create electronic asymmetry, impacting interactions with biological targets .

Biological Activity Profiling

Q5: What methodologies are used to evaluate its potential as a neuroactive agent? A5:

- In Vitro Assays: Competitive binding studies (e.g., radioligand displacement) against receptors like serotonin or dopamine transporters.

- Molecular Dynamics (MD): Simulations predict binding modes to ion channels or enzymes.

- ADMET Profiling: Microsomal stability assays and CYP450 inhibition studies assess pharmacokinetic properties .

Computational Modeling

Q6: How can computational tools predict the compound’s interaction with biological targets? A6:

- Docking Studies: Software like AutoDock Vina uses SMILES/InChI inputs to model ligand-receptor binding.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Data Contradiction Analysis

Q7: How to resolve discrepancies in observed vs. theoretical NMR chemical shifts? A7:

- Cross-Validation: Compare experimental shifts with databases (e.g., SDBS) for similar piperidine-pyrrole systems.

- Solvent Effects: Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.